Cas no 21325-10-0 (4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine)

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine structure
21325-10-0 structure
Product name:4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine
CAS No:21325-10-0
MF:C8H6N2SCl2
Molecular Weight:233.11764
CID:1093082
PubChem ID:72942595

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine 化学的及び物理的性質

名前と識別子

    • 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine
    • 4,7-dichloro-2-methyl-1,3-benzothiazol-6-amine
    • 21325-10-0
    • インチ: InChI=1S/C8H6Cl2N2S/c1-3-12-7-4(9)2-5(11)6(10)8(7)13-3/h2H,11H2,1H3
    • InChIKey: GLBPCBRHGJHBQT-UHFFFAOYSA-N
    • SMILES: CC1=NC2=C(C(=C(C=C2Cl)N)Cl)S1

計算された属性

  • 精确分子量: 231.9628748g/mol
  • 同位素质量: 231.9628748g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • XLogP3: 3.4

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A059005880-1g
4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine
21325-10-0 95%
1g
$721.14 2023-09-02
Chemenu
CM154236-1g
4,7-dichloro-2-methylbenzo[d]thiazol-6-amine
21325-10-0 95%
1g
$*** 2023-03-31
Chemenu
CM154236-1g
4,7-dichloro-2-methylbenzo[d]thiazol-6-amine
21325-10-0 95%
1g
$830 2021-06-09

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine 関連文献

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amineに関する追加情報

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine: A Comprehensive Overview

4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine, also known by its CAS number CAS No. 21325-10-0, is a heterocyclic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered aromatic heterocycles containing sulfur and nitrogen atoms. The presence of chlorine substituents at positions 4 and 7, along with a methyl group at position 2, imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and biological studies.

The synthesis of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine involves a series of well-established organic reactions. Typically, the starting material is a substituted benzene ring, which undergoes sulfonation, followed by nucleophilic substitution to introduce the sulfur atom. The subsequent introduction of the nitrogen atom and the chlorination steps are critical in forming the thiazole ring and the desired substitution pattern. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for synthesizing this compound.

In terms of pharmacological applications, 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine has shown promising activity in several biological assays. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Additionally, this compound exhibits moderate antibacterial activity against gram-positive bacteria, making it a candidate for further exploration in antimicrobial drug development.

The structural versatility of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine allows for various functional group transformations. For instance, substitution at the 6-amino position can lead to the formation of bioisosteric analogs with improved pharmacokinetic profiles. Recent research has focused on incorporating bioactive moieties into this scaffold to enhance its therapeutic potential.

From an environmental perspective, understanding the fate and transport of CAS No. 21325-10-0 in natural systems is crucial for assessing its ecological impact. Studies have shown that this compound undergoes rapid degradation under sunlight exposure, reducing its persistence in aquatic environments. However, further investigations are required to evaluate its long-term effects on non-target organisms.

In conclusion, 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine represents a valuable chemical entity with diverse applications in organic synthesis and drug discovery. Its unique structure and reactivity make it a subject of ongoing research interest. As new methodologies emerge for its synthesis and biological evaluation, this compound is expected to play an increasingly important role in advancing chemical science and therapeutic development.

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